molecular formula C15H13Cl2N5 B5571854 N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine

Cat. No.: B5571854
M. Wt: 334.2 g/mol
InChI Key: WNUGZVJSQUTWLQ-IFRROFPPSA-N
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Description

N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C15H13Cl2N5 and its molecular weight is 334.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0548008 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

Research on related compounds has focused on novel synthesis techniques. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates cyclization processes useful in creating complex molecules with specific structural motifs, which may be relevant to the synthesis of the specified compound (Repich et al., 2017).

Crystal Structure

The crystallography of closely related molecules, such as the detailed structural characterization of similar triazol and pyrimidine derivatives, provides insights into the intermolecular interactions and packing arrangements that could influence the physicochemical properties and reactivity of the specified compound (Jeon et al., 2014).

Potential Applications in Material Science

Polymer Chemistry

The development of polymers incorporating triazine or related heterocyclic units, such as the synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units, suggests that the specified compound could be investigated for its utility in the synthesis of novel polymeric materials with unique electrical or photophysical properties (Cheng et al., 2005).

Water Purification

Amine-functionalized polymers derived from similar structural frameworks have been explored for applications in water purification, indicating that the specified compound could be a candidate for the synthesis of materials aimed at the removal of metal nanoparticles, organic dyes, and heavy metal ions from water sources (Goud et al., 2015).

Antibacterial and Antifungal Research

Antibacterial Agents

The synthesis and evaluation of compounds with triazine and dichlorophenyl groups have been conducted to explore their potential as antibacterial agents. For instance, experimental and theoretical studies on a compound with a similar structure to the one revealed good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).

Properties

IUPAC Name

(E)-1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-4-3-13(16)6-14(15)17/h3-9H,1-2H3/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUGZVJSQUTWLQ-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.